(4R)-4-(2-bromoethyl)-2,2-dimethyl-1,3-dioxolane (4R)-4-(2-bromoethyl)-2,2-dimethyl-1,3-dioxolane
Brand Name: Vulcanchem
CAS No.:
VCID: VC18104512
InChI: InChI=1S/C7H13BrO2/c1-7(2)9-5-6(10-7)3-4-8/h6H,3-5H2,1-2H3/t6-/m1/s1
SMILES:
Molecular Formula: C7H13BrO2
Molecular Weight: 209.08 g/mol

(4R)-4-(2-bromoethyl)-2,2-dimethyl-1,3-dioxolane

CAS No.:

Cat. No.: VC18104512

Molecular Formula: C7H13BrO2

Molecular Weight: 209.08 g/mol

* For research use only. Not for human or veterinary use.

(4R)-4-(2-bromoethyl)-2,2-dimethyl-1,3-dioxolane -

Specification

Molecular Formula C7H13BrO2
Molecular Weight 209.08 g/mol
IUPAC Name (4R)-4-(2-bromoethyl)-2,2-dimethyl-1,3-dioxolane
Standard InChI InChI=1S/C7H13BrO2/c1-7(2)9-5-6(10-7)3-4-8/h6H,3-5H2,1-2H3/t6-/m1/s1
Standard InChI Key SCINDQADIBQHKD-ZCFIWIBFSA-N
Isomeric SMILES CC1(OC[C@H](O1)CCBr)C
Canonical SMILES CC1(OCC(O1)CCBr)C

Introduction

Structural Characteristics

(4R)-4-(2-Bromoethyl)-2,3-dioxolane belongs to the dioxolane family, characterized by a five-membered ring containing two oxygen atoms at positions 1 and 3. The 4R configuration denotes the chiral center at carbon 4, to which a 2-bromoethyl group is attached. The 2,2-dimethyl substituents confer steric stability to the ring structure.

Molecular Formula: C₇H₁₃BrO₂
Molecular Weight: 209.081 g/mol
Exact Mass: 208.010 g/mol
PSA (Polar Surface Area): 18.46 Ų
LogP (Octanol-Water Partition Coefficient): 1.922

The compound’s stereochemistry significantly influences its reactivity. The R-configuration at C4 affects its interaction with chiral catalysts and biological targets, making it a critical factor in enantioselective synthesis .

Synthesis Methods

The synthesis of (4R)-4-(2-bromoethyl)-2,2-dimethyl-1,3-dioxolane involves multistep organic reactions. A common approach utilizes acetalization followed by bromination:

Acetalization of Carbonyl Precursors

The dioxolane ring is formed via acid-catalyzed reaction between a diol (e.g., 2,2-dimethyl-1,3-propanediol) and a carbonyl compound (e.g., ethyl glyoxylate). This step establishes the 1,3-dioxolane scaffold with dimethyl substituents .

Physicochemical Properties

The compound’s physical properties are derived from its molecular structure:

PropertyValue
Boiling PointNot reported
Melting PointNot reported
DensityNot reported
SolubilityLikely soluble in organic solvents (e.g., DCM, THF)

The bromoethyl group enhances electrophilicity, making the compound reactive in alkylation and cross-coupling reactions. The dioxolane ring’s rigidity improves thermal stability compared to acyclic ethers .

Reactivity and Chemical Behavior

Nucleophilic Substitution

The bromine atom serves as a leaving group, enabling SN2 reactions with nucleophiles (e.g., amines, thiols). For instance:

(4R)-4-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxolane+NH3(4R)-4-(2-Aminoethyl)-2,2-dimethyl-1,3-dioxolane+HBr\text{(4R)-4-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxolane} + \text{NH}_3 \rightarrow \text{(4R)-4-(2-Aminoethyl)-2,2-dimethyl-1,3-dioxolane} + \text{HBr}

Ring-Opening Reactions

Under acidic conditions, the dioxolane ring undergoes hydrolysis to regenerate the diol and carbonyl precursor. This reversibility is exploited in protective group strategies .

Comparison with Analogous Compounds

CompoundKey Differences
2,2-Dimethyl-1,3-dioxolaneLacks the bromoethyl substituent
(4S)-4-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxolaneEnantiomeric configuration (4S vs. 4R)
4-(2-Chloroethyl)-2,2-dimethyl-1,3-dioxolaneChlorine substituent instead of bromine

The 4R configuration and bromine’s higher leaving group ability distinguish this compound from analogues .

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